2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate
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Overview
Description
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzylamine moiety, and an acetamidobenzoate ester
Scientific Research Applications
Chemistry
In chemistry, 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound in the development of new pharmaceuticals.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate typically involves multiple steps:
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Formation of the Benzylamine Intermediate: : The initial step involves the synthesis of 2-(trifluoromethyl)benzylamine. This can be achieved through the reduction of 2-(trifluoromethyl)benzyl cyanide using hydrogen gas in the presence of a palladium catalyst.
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Acylation Reaction: : The benzylamine intermediate is then reacted with ethyl 3-acetamidobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the hydrogenation step and automated systems for the acylation reaction to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of corresponding imines or amides.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.
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Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The benzylamine moiety may interact with amino acid residues in the active site of enzymes, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetamidobenzoate: Similar structure but with a phenyl group instead of a benzyl group.
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate: Similar structure but with the acetamidobenzoate group in a different position.
Uniqueness
The presence of both the trifluoromethyl group and the benzylamine moiety in 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate makes it unique compared to other similar compounds. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-12(25)24-15-7-4-6-13(9-15)18(27)28-11-17(26)23-10-14-5-2-3-8-16(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMBUYMPUJSFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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